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Compound of Interest

Compound Name:
N-cyclohexyl-3-methylpyridin-2-

amine

CAS No.: 88260-24-6

Cat. No.: B1271081

Get Quote

Case Study: N-cyclohexyl-3-methylpyridin-2-amine Ticket ID: CHEM-OPT-2024-882 Status:

Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Analysis
User Issue: Poor bioavailability observed in preclinical rodent models (PK studies). Molecule

Profile: N-cyclohexyl-3-methylpyridin-2-amine.

As your Senior Application Scientist, I have analyzed your scaffold. The structure presents a

classic "molecular obesity" risk where lipophilicity (

) drives solubility down, while the aliphatic rings provide "grease" for rapid CYP450 metabolism.

The Diagnosis:

Solubility-Limited Absorption (BCS Class II): The cyclohexyl and methyl-pyridine moieties

create a highly lipophilic lattice.
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First-Pass Metabolism: The cyclohexyl ring is a metabolic "soft spot" for oxidative

hydroxylation. The 3-methyl group is susceptible to benzylic oxidation.

Troubleshooting Guide: Structural Modifications
Issue A: "My compound crashes out in aqueous buffer
(pH 7.4)."
Root Cause: High Lipophilicity (

) and high Crystal Lattice Energy. The 3-methyl group likely forces a twisted conformation,
which is good for potency but, combined with the cyclohexyl ring, creates a hydrophobic
surface that resists solvation.

Solution 1: The "Polar Switch" (Bioisosterism)
Replace the cyclohexyl ring with a polarity-matched bioisostere. This lowers

without significantly altering the steric footprint required for receptor binding.

Modification
Strategy

Chemical Change
Mechanism of
Action

Expected

Ether Switch

Cyclohexyl

4-Tetrahydropyranyl

(THP)

Oxygen atom accepts

H-bonds from water;

lowers lipophilicity.

-1.0 to -1.5

Amine Switch
Cyclohexyl

N-Methyl-4-piperidinyl

Introduces ionizable

center (basic amine);

drastically improves

solubility at

physiological pH.

-1.5 to -2.0

Gem-difluoro
Cyclohexyl

4,4-Difluorocyclohexyl

Fluorine lowers

lipophilicity (polarity)

and blocks

metabolism (see

below).

-0.3 to -0.5

Solution 2: Salt Selection (Non-Covalent)
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Since the pyridine nitrogen (N1) is weakly basic (

), standard HCl salts may hydrolyze (disproportionate) in the stomach or during storage.

Recommendation: Use sulfonic acids. Mesylate (methanesulfonate) or Tosylate salts often

break the crystal lattice more effectively for weak bases than halides.

Issue B: "Microsomal stability is poor ( min)."
Root Cause: Oxidative Metabolism (Phase I). Cytochrome P450 enzymes (specifically CYP3A4

and CYP2D6) target lipophilic rings. The C3 and C4 positions of your cyclohexyl ring are prime

targets for hydroxylation.

Solution: Deuteration or Fluorination (Metabolic Blocking)
The "Fluorine Scan": Introduce fluorine at the 4-position of the cyclohexyl ring. The C-F bond

(116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and resists cleavage by CYPs.

Scaffold Hopping: If the 3-methyl group on the pyridine is undergoing benzylic oxidation,

replace the methyl with a Chloro or Trifluoromethyl group. These are bioisosteres for methyl

but are metabolically inert.

Decision Logic & Workflows
Below is the logic flow for optimizing your specific scaffold.
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Start: N-cyclohexyl-3-methylpyridin-2-amine
Poor Bioavailability

Step 1: Check Kinetic Solubility
(PBS pH 7.4)

Solubility < 10 µM Solubility > 50 µM

STRATEGY A: Solubilization
1. Switch Cyclohexyl -> Tetrahydropyran

2. Form Mesylate Salt

Step 2: Microsomal Stability
(Human/Rat Liver Microsomes)

High Clearance
(Cl_int > 50 µL/min/mg) Step 3: Caco-2 Permeability

Stable

STRATEGY B: Metabolic Blocking
1. 4,4-difluoro-cyclohexyl
2. Replace 3-Me with 3-Cl

High Efflux Ratio (>2.0)

STRATEGY C: Efflux Evasion
Mask H-Bond Donors

(N-methylation or cyclization)

Click to download full resolution via product page
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Figure 1: Strategic Decision Tree for Aminopyridine Optimization. This workflow prioritizes

solubility first, as poor solubility confounds metabolic assays.

Standard Operating Procedures (SOPs)
SOP-01: Thermodynamic Solubility via Shake-Flask
Do not rely on kinetic solubility (DMSO spike) for lead optimization. You need thermodynamic

data.

Preparation: Weigh 2-3 mg of solid compound into a 2 mL HPLC vial.

Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or FaSSIF (Fasted State Simulated Intestinal

Fluid).

Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

Separation: Centrifuge at 14,000 rpm for 10 minutes or filter using a PVDF filter (saturate

filter first).

Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in

DMSO.

Calculation:

.

SOP-02: Metabolic Soft-Spot Identification
Before synthesizing analogs, confirm WHERE the molecule is breaking.

Incubation: Incubate 1 µM test compound with human liver microsomes (1 mg/mL protein)

and NADPH (1 mM) at 37°C.

Quench: Stop reaction at T=0, 15, 30, 60 min using ice-cold Acetonitrile containing internal

standard.

Analysis: Inject onto High-Resolution Mass Spec (HRMS) (e.g., Q-TOF or Orbitrap).
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Data Mining: Look for

(Hydroxylation) and

(Oxidation to ketone/aldehyde) peaks.

If M+16 is dominant: Likely cyclohexyl ring hydroxylation.

If M+32 is dominant: Di-hydroxylation.

If M-2 is dominant: Dehydrogenation (aromatization), though less likely for cyclohexyl.

Frequently Asked Questions (FAQ)
Q: Can I just use a prodrug to fix the solubility? A: While possible, prodrugs add significant

regulatory complexity. For this scaffold, structural optimization (Lead Opt) is superior.

Converting the amine to a carbamate prodrug might help, but it requires enzymatic cleavage in

plasma. Try the Tetrahydropyran (THP) switch first—it is a proven "best practice" in medicinal

chemistry to lower LogP without losing potency [1].

Q: Why is the 3-methyl group so important? A: The 3-methyl group creates a "twisted"

conformation by clashing with the NH-cyclohexyl group. This prevents the molecule from

becoming too flat (which causes poor solubility due to pi-stacking) and often locks the bioactive

conformation. Removing it usually kills potency. If you must remove it for metabolic stability,

replace it with a Chlorine atom (similar size, different electronics) [2].

Q: My compound is soluble but has low oral exposure (

). Why? A: If solubility and metabolic stability are acceptable, you likely have an Efflux problem.
Aminopyridines can be substrates for P-glycoprotein (P-gp). Check the Efflux Ratio in Caco-2
cells. If ER > 2, the drug is being pumped back into the gut.

Fix: Reduce Total Polar Surface Area (TPSA) or increase lipophilicity slightly (counter-

intuitive, but sometimes helps penetrate the membrane faster than the pump can eject it).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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